Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 It is a derivative of phenylacetate and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride typically involves the reaction of 2,3-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for various diseases, is ongoing. The compound’s structural features may offer advantages in drug design and development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
- Methyl [[[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetate
Uniqueness
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may offer distinct advantages in certain applications, such as improved binding affinity or selectivity in biological assays.
Biological Activity
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features an amino group and a dichlorobenzyl moiety, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is C9H10Cl2N with a molecular weight of approximately 219.09 g/mol.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, impacting various metabolic pathways. For instance, studies have shown that it can act as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in these parasites .
2. Receptor Modulation
The compound has been observed to modulate receptor activity, particularly with dopamine receptors. Its interactions can influence signaling pathways, potentially offering therapeutic benefits in conditions related to dopamine dysregulation .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Oral Bioavailability | Moderate |
Half-life | 4-6 hours |
Metabolism | Hepatic |
Excretion | Renal |
Toxicological studies are necessary to establish safety profiles for this compound. Initial data suggest low toxicity at therapeutic doses, but comprehensive studies are required.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy against various biological targets:
- Study on Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against several strains of bacteria and fungi, suggesting potential use in treating infections.
- Anticancer Properties : Preliminary investigations indicate that the compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C9H10Cl3NO2 |
---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3-dichlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11;/h2-4,8H,12H2,1H3;1H |
InChI Key |
KTYZSCOBHPOAMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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